Magnesium di(hexanolate)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
21643-32-3 |
|---|---|
Molecular Formula |
C12H26MgO2 |
Molecular Weight |
226.64 g/mol |
IUPAC Name |
magnesium;hexan-1-olate |
InChI |
InChI=1S/2C6H13O.Mg/c2*1-2-3-4-5-6-7;/h2*2-6H2,1H3;/q2*-1;+2 |
InChI Key |
GOMJHGKTFLDIRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[O-].CCCCCC[O-].[Mg+2] |
Origin of Product |
United States |
Synthetic Methodologies for Magnesium Di Hexanolate
Transalkoxylation and Transesterification Approaches
Transalkoxylation represents a common and effective method for the preparation of higher magnesium alkoxides. This process involves an equilibrium-driven exchange of alkoxy groups, where a lower-boiling alcohol is displaced by a higher-boiling one.
A specific application of transalkoxylation is the reaction between magnesium dimethanolate and n-hexyl alcohol. In this process, magnesium dimethanolate is treated with an excess of n-hexyl alcohol. The reaction is driven to completion by the continuous removal of the more volatile methanol from the reaction mixture through distillation. The significant difference in boiling points between methanol (approx. 65 °C) and n-hexanol (approx. 157 °C) facilitates this separation, shifting the reaction equilibrium towards the formation of the desired magnesium di(hexanolate). The product, being sparingly soluble in the excess n-hexyl alcohol, may precipitate or form a dispersion as the reaction progresses. google.com
A similar process is documented for the synthesis of magnesium di-n-amylate, where magnesium methylate is reacted with n-amyl alcohol. google.com The reaction proceeds by distilling off pure methanol initially, followed by a methanol/n-amyl alcohol mixture until the reaction is complete, indicated by a stable head temperature corresponding to the boiling point of n-amyl alcohol. google.com
The principle described above is broadly applicable to the synthesis of various magnesium alkoxides from higher alcohols. google.com The general method involves the alcoholysis of a solution of a lower magnesium alkoxide, such as magnesium ethanolate or methanolate, with an excess of a higher alcohol. google.com A key challenge in this method is ensuring the complete removal of the lower alkoxide, as residual amounts can remain in the final product. For instance, in the synthesis of magnesium di-iso-propoxide from magnesium ethanolate, a significant amount of ethanolate can persist in the product. google.com To obtain a pure product, careful control of distillation conditions and the use of a sufficient excess of the higher alcohol are crucial.
| Parameter | Description | Significance |
| Starting Alkoxide | Typically a lower magnesium alkoxide like Mg(OCH₃)₂ or Mg(OC₂H₅)₂. | Readily available and serves as the source of magnesium. |
| Reactant Alcohol | n-Hexyl alcohol (for the target compound). | Replaces the lower alkoxy group. Used in excess to drive the reaction. |
| Driving Force | Distillative removal of the lower boiling alcohol (e.g., methanol). | Shifts the reaction equilibrium towards the product side (Le Chatelier's Principle). |
| Product Isolation | The product may precipitate from the excess higher alcohol. | Magnesium di(hexanolate) is often sparingly soluble in the parent alcohol. google.com |
Direct Reaction of Elemental Magnesium with Hexanol
Mg + 2 R-OH → Mg(OR)₂ + H₂
However, this reaction is often hindered by a passivating layer of magnesium oxide (MgO) on the metal surface, which prevents interaction with the alcohol. quora.comwikipedia.org Therefore, activation of the magnesium is essential for the reaction to proceed at a practical rate.
A widely used method to initiate the reaction is the addition of a catalytic amount of an activator, with iodine being a common choice. google.comwikipedia.orggoogle.comgoogle.com Iodine disrupts the protective magnesium oxide layer, exposing the fresh, reactive metal surface to the hexanol. The reaction is typically performed by heating magnesium turnings or powder in the presence of hexanol and a small crystal of iodine. researchgate.net The disappearance of the characteristic purple or brown color of iodine can indicate the initiation of the reaction. Other halogens or halogenated compounds can also serve as activators. google.com
| Catalyst/Activator | Function | Typical Observation |
| Iodine (I₂) | Disrupts the passivating MgO layer on the magnesium surface. wikipedia.orgresearchgate.net | The initial color of iodine fades as the reaction commences. |
| 1,2-Dibromoethane | Acts as an activating agent. | Observation of ethylene gas bubbles indicates activation. wikipedia.org |
| Other Halogens/Halides | HgCl₂, SnCl₄, chlorinated hydrocarbons. google.com | Initiate the reaction but may introduce impurities. google.com |
Instead of in-situ activation with a catalyst, pre-activated magnesium can be used. This approach avoids potential contamination of the final product with the activating agent. Several forms of activated magnesium have been developed:
Rieke Magnesium : This is a highly reactive form of magnesium powder, typically prepared by the reduction of a magnesium salt like MgCl₂ with an alkali metal (e.g., potassium). wikipedia.org Its high surface area and reactivity circumvent the issue of the oxide layer.
Mechanical Activation : Methods such as grinding the magnesium pieces in-situ, rapid stirring, or the use of ultrasound (sonication) can physically break up the oxide layer, exposing the reactive metal. wikipedia.orgresearchgate.net
Magnesium Anthracene : This organomagnesium compound can be used as a catalyst for Grignard reactions and can also facilitate the synthesis of magnesium alkoxides.
The reaction is generally conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of the oxide layer and to safely handle the hydrogen gas evolved during the reaction. google.com
Organomagnesium Precursor Routes
A third synthetic strategy involves the use of organomagnesium compounds, such as Grignard reagents (RMgX) or dialkylmagnesium compounds (R₂Mg). These precursors are highly reactive sources of magnesium. The synthesis of magnesium di(hexanolate) can be achieved via a protonolysis reaction, where the acidic proton of the hexanol's hydroxyl group reacts with the carbanionic alkyl group of the organomagnesium compound.
For example, using a dialkylmagnesium compound like diethylmagnesium (Mg(C₂H₅)₂), the reaction with hexanol proceeds as follows:
Mg(C₂H₅)₂ + 2 C₆H₁₃OH → Mg(OC₆H₁₃)₂ + 2 C₂H₆
In this reaction, the hexanol acts as a proton source, leading to the formation of the stable magnesium alkoxide and the evolution of the corresponding alkane (ethane in this case). This method offers a clean reaction pathway, often proceeding readily at ambient temperatures, provided the organomagnesium precursor is available. The high reactivity of organomagnesium compounds towards air and moisture necessitates that these reactions be carried out under strictly anhydrous and inert conditions. wikipedia.org
Reaction of Dialkylmagnesium Reagents (e.g., n-butyl-sec-butylmagnesium, butyloctylmagnesium) with Hexanol
A common and effective method for preparing high-purity magnesium alkoxides is the reaction of dialkylmagnesium reagents with the corresponding alcohol. This process, an acid-base reaction, involves the deprotonation of the alcohol by the highly basic alkyl groups of the organomagnesium compound. The reaction is typically clean and proceeds with high yield.
For the synthesis of magnesium di(hexanolate), a dialkylmagnesium reagent such as n-butyl-sec-butylmagnesium (Mg(n-Bu)(sec-Bu)) is treated with two equivalents of hexanol. nih.gov The reaction leads to the formation of the desired magnesium di(hexanolate) and volatile alkane byproducts (butane), which can be easily removed. nih.gov The use of a mixed alkyl reagent like n-butyl-sec-butylmagnesium is often preferred due to its good solubility in common organic solvents. The reaction is generally carried out in an inert solvent, such as toluene (B28343) or a mixture of cyclohexane and ether, under an inert atmosphere to prevent side reactions with moisture or oxygen. nih.gov
The general reaction is as follows: Mg(R)₂ + 2 R'-OH → Mg(OR')₂ + 2 R-H
In this case, R represents the alkyl groups (n-butyl and sec-butyl) and R'-OH is hexanol. The treatment of n-butyl-sec-butylmagnesium with two equivalents of a bulky alcohol has been shown to lead to the clean formation of the corresponding magnesium bis(alkoxide) complex, which can be isolated in high yields. nih.gov
| Reactant 1 | Reactant 2 | Product | Byproduct |
|---|---|---|---|
| n-butyl-sec-butylmagnesium | Hexanol | Magnesium di(hexanolate) | Butane |
| Butyloctylmagnesium | Hexanol | Magnesium di(hexanolate) | Butane, Octane |
Alcoholysis of 1,3-Diene/Magnesium Addition Products
Another synthetic route involves the alcoholysis of addition products formed between magnesium metal and 1,3-dienes. google.com This method avoids the pre-synthesis of dialkylmagnesium reagents. In the first step, magnesium metal reacts with a 1,3-diene, such as 1,3-butadiene or isoprene, in a polar, aprotic solvent like an ether. google.comgoogle.com This forms a soluble 1,3-diene/magnesium addition product.
In the second step, this addition product is reacted with an alcohol. To prepare magnesium di(hexanolate), the addition product solution would be mixed with hexanol (or an isomer like 2-ethylhexanol). google.comgoogle.com The alcohol is typically added in at least a stoichiometric amount (two moles of alcohol per mole of the Mg adduct). google.com This alcoholysis step is a highly exothermic reaction that must be carefully controlled, with reaction temperatures often maintained between 0 and 100°C. google.com A key advantage of this method is that the magnesium alcoholate product often precipitates from the reaction mixture as a colorless, finely divided solid, which can then be isolated through standard filtration techniques. google.comgoogle.com
The process can be summarized as follows:
Mg + 1,3-diene → [Mg(diene)] adduct
[Mg(diene)] adduct + 2 R-OH → Mg(OR)₂ + hydrogenated diene
Advanced Synthetic Protocols
Recent advancements in chemical engineering and process chemistry have led to the development of more sophisticated methods for synthesizing organometallic compounds and their derivatives, offering improved safety, control, and efficiency.
Continuous-Flow Synthesis Techniques for Organomagnesium Reagents
The synthesis of organomagnesium reagents, such as Grignard reagents or dialkylmagnesiums, is often highly exothermic and can present safety challenges in traditional batch reactors, especially on a large scale. researchgate.net Continuous-flow synthesis has emerged as a powerful alternative that mitigates these risks. acs.org In a flow setup, reagents are continuously pumped through a tubular or packed-bed reactor. researchgate.net This approach offers superior heat and mass transfer, allowing for precise temperature control and minimizing the accumulation of large quantities of hazardous reagents. nih.govacs.org
The use of continuous-flow reactors can improve the selectivity of Grignard reagent formation and reduce the generation of undesired byproducts like Wurtz coupling products. researchgate.net This technology enables the scalable and safe production of the organomagnesium precursors required for the synthesis of magnesium di(hexanolate). acs.org
On-Demand Synthesizer Concepts for Magnesium Alkoxides
Building on the principles of continuous-flow chemistry, on-demand synthesizer concepts allow for the production of magnesium alkoxides as they are needed. This is achieved by "telescoping" reactions, where the output from one flow reactor is fed directly into another. researchgate.net
For magnesium di(hexanolate), an on-demand system would first generate the organomagnesium reagent in a continuous-flow reactor. The resulting solution of the highly reactive intermediate is then immediately mixed with a continuous stream of hexanol in a second reactor to produce the final magnesium di(hexanolate) product. researchgate.net This integrated process avoids the isolation and storage of the pyrophoric organomagnesium precursor, significantly enhancing safety and process efficiency. Such a setup allows for precise control over reaction stoichiometry and residence time, leading to a consistent and high-quality product. nih.govresearchgate.net
Considerations in Large-Scale Synthesis and Isolation Efficiency
Transitioning the synthesis of magnesium di(hexanolate) from a laboratory setting to large-scale industrial production requires careful consideration of several factors to ensure safety, cost-effectiveness, and product quality.
Key Considerations in Large-Scale Synthesis:
| Factor | Description | Importance |
|---|---|---|
| Heat Management | The synthesis, particularly the alcoholysis of magnesium adducts, is highly exothermic. google.comgoogle.com | Crucial for preventing runaway reactions and ensuring consistent product quality. Efficient cooling systems are necessary. |
| Reagent Handling | Organomagnesium precursors are often pyrophoric and moisture-sensitive. | Requires a controlled, inert atmosphere and specialized handling equipment to ensure safety and prevent reagent degradation. |
| Mixing Efficiency | Ensuring homogeneous mixing of reactants is vital for uniform reaction rates and preventing localized "hot spots." | Poor mixing can lead to reduced yields and inconsistent product morphology, which is critical if the product precipitates. nih.gov |
| Solvent Selection | The solvent must be inert, effectively dissolve reactants, and facilitate product isolation. | Impacts reaction kinetics, safety (e.g., flashpoint), and downstream processing costs related to solvent recovery. |
Coordination Chemistry of Magnesium Di Hexanolate
Oligomerization and Cluster Formation
Magnesium alkoxides, including magnesium di(hexanolate), exhibit a strong tendency to form oligomeric structures or clusters. This aggregation is a key feature of their chemistry, driven by the desire of the magnesium centers to expand their coordination spheres.
While specific structural elucidation of magnesium di(hexanolate) clusters is not extensively documented in the reviewed literature, the behavior of analogous magnesium alkoxides suggests a high likelihood of forming trinuclear and tetranuclear clusters. For instance, magnesium alkoxide clusters supported by bulky phenolate (B1203915) ligands have been synthesized, yielding well-defined triangular or rhombic structures. nih.gov These clusters are formed through the reaction of a magnesium source, such as dibutylmagnesium, with the corresponding alcohols and supporting ligands. nih.govresearchgate.net It is plausible that magnesium di(hexanolate) would similarly form such clusters, with the general formula [Mg₃(O-Hex)₆(L)ₓ] or [Mg₄(O-Hex)₈(L)ₓ], where L represents a coordinating solvent or another ligand. The core of these clusters consists of magnesium atoms bridged by the oxygen atoms of the hexanolate groups.
The driving force behind the oligomerization of magnesium di(hexanolate) is the formation of intermolecular oxygen-magnesium donor-acceptor bonds. The oxygen atom of one hexanolate ligand can act as a Lewis base, donating a lone pair of electrons to an adjacent, coordinatively unsaturated magnesium center, which acts as a Lewis acid. This results in the formation of bridging alkoxide groups that link multiple magnesium centers together. This bridging is a common feature in the structures of metal alkoxides and is responsible for their aggregation into larger clusters. The extent of this oligomerization is often influenced by factors such as the steric bulk of the alkoxide ligand, the presence of coordinating solvents, and the reaction conditions.
Influence of Ligand Steric and Electronic Environments
The steric bulk of the alkoxide ligand has a profound effect on the degree of oligomerization. While less bulky alkoxides tend to form higher-order oligomers, the introduction of sterically demanding ligands can favor the formation of mononuclear or dinuclear species. For example, the use of highly hindered β-diketiminate ligands has been shown to produce mononuclear three-coordinate magnesium complexes. bath.ac.uk In the case of magnesium di(hexanolate), the hexyl group provides a moderate level of steric hindrance. It is therefore likely that a dynamic equilibrium exists between monomeric, dimeric, and higher oligomeric forms in solution, with the position of the equilibrium being sensitive to concentration and solvent. The presence of a coordinating solvent like THF can often break up larger aggregates to form solvated mononuclear or dinuclear species.
Magnesium in its +2 oxidation state typically adopts a coordination number of four, five, or six, with tetrahedral and octahedral geometries being the most common. rsc.orgnih.gov In magnesium di(hexanolate) complexes, the coordination geometry around each magnesium center will be determined by the number of bridging and terminal hexanolate ligands, as well as the coordination of any additional solvent molecules. In a hypothetical mononuclear complex, [Mg(O-Hex)₂(L)₂], where L is a monodentate ligand like THF, the magnesium center would likely exhibit a distorted tetrahedral geometry. In oligomeric structures, the magnesium centers can display a variety of coordination environments. For instance, in a tetranuclear cluster, it is possible to have both four-coordinate and six-coordinate magnesium centers within the same molecule. nih.gov The preferred octahedral coordination geometry for Mg²⁺ is often satisfied through the formation of bridges or the coordination of solvent molecules. nih.govbgcryst.comresearchgate.net
Below is a table summarizing the expected coordination geometries for magnesium in hypothetical magnesium di(hexanolate) species.
| Complex Type | Hypothetical Formula | Expected Mg Coordination Number | Expected Geometry |
| Mononuclear | [Mg(O-Hex)₂(THF)₂] | 4 | Distorted Tetrahedral |
| Dinuclear | [Mg₂(µ-O-Hex)₂(O-Hex)₂(THF)₂] | 4 | Distorted Tetrahedral |
| Trinuclear Cluster | [Mg₃(µ-O-Hex)₆(THF)ₓ] | 4, 5, or 6 | Varies (e.g., Trigonal Bipyramidal, Octahedral) |
| Tetranuclear Cluster | [Mg₄(µ₄-O)(O-Hex)₆] | 4 and 6 | Distorted Tetrahedral and Octahedral |
Heterometallic Magnesium Coordination Complexes
While there is no specific information in the provided search results on heterometallic complexes involving magnesium di(hexanolate), the broader field of magnesium chemistry includes numerous examples of heterometallic systems. These complexes, which contain magnesium and at least one other different metal, are of interest for their potential applications in catalysis and materials science. For example, heterometallic formyl complexes featuring a transition metal and magnesium have been synthesized, where the formyl ligand is stabilized by coordination to both metals. nih.gov It is conceivable that magnesium di(hexanolate) could be used as a precursor to generate heterometallic alkoxide complexes. The hexanolate ligands could act as bridging groups between magnesium and another metal, leading to the formation of discrete bimetallic molecules or extended coordination polymers. The synthesis of such species would likely involve the reaction of magnesium di(hexanolate) with a suitable metal salt or organometallic precursor.
Synthesis and Structure of Magnesium-Titanium Metal-Organic Systems
No research articles detailing the synthesis and structure of magnesium-titanium metal-organic systems specifically involving Magnesium di(hexanolate) were found.
Multimetallic Complexes Involving Magnesium (e.g., La/Mg, Li/Mg)
There is no available literature on the synthesis or characterization of multimetallic complexes containing both Magnesium di(hexanolate) and lanthanum (La) or lithium (Li).
Coordination with Ancillary Ligands for Tailored Reactivity
No studies have been published that describe the coordination of ancillary ligands to Magnesium di(hexanolate) for the purpose of tailoring its reactivity.
Solvent Coordination and Solvation Environment Effects
There is no available research on the effects of solvent coordination or the solvation environment on the structure and properties of Magnesium di(hexanolate).
Reactivity and Reaction Pathways of Magnesium Di Hexanolate
Fundamental Reactivity of Magnesium Alkoxides
Magnesium alkoxides, with the general formula Mg(OR)₂, are highly reactive compounds characterized by the polar magnesium-oxygen bond. The magnesium center is a Lewis acid, capable of coordinating with Lewis bases, while the alkoxide groups are both strong Brønsted bases and potent nucleophiles. This dual character underpins their utility in chemical synthesis, particularly as catalysts and initiators in polymerization reactions. acs.orgrsc.org
The reactivity of magnesium alkoxides is significantly influenced by the steric and electronic properties of the alkoxide ligands (the 'R' group). Simple, unhindered alkoxides have a strong tendency to form aggregates in solution to relieve the electronic unsaturation of the magnesium centers. researchgate.net The use of bulky alkoxide ligands, such as 2,6-di-tert-butyl-4-methylphenoxide (BHT), can prevent this aggregation, leading to mononuclear species with enhanced catalytic activity. researchgate.netnih.gov The choice of solvent also plays a critical role; coordinating solvents like tetrahydrofuran (B95107) (THF) can stabilize monomeric or dimeric species by coordinating to the magnesium center. nih.gov
Mechanistic Aspects in Catalytic Processes
Magnesium alkoxides are highly effective catalysts for various polymerization processes, including the ring-opening polymerization (ROP) of cyclic esters like lactide and the ring-opening copolymerization (ROCOP) of epoxides and anhydrides. researchgate.netnih.gov
In the ring-opening polymerization of lactide, magnesium alkoxide catalysts typically operate via a coordination-insertion mechanism. nih.gov This process involves two key steps:
Initiation : The process begins with the coordination of the cyclic ester (monomer) to the Lewis acidic magnesium center of the catalyst. This coordination activates the monomer by polarizing the carbonyl group, making it more susceptible to nucleophilic attack. The nucleophilic alkoxide group from the magnesium catalyst then attacks the carbonyl carbon of the coordinated monomer, leading to the opening of the ester ring. This step forms a new magnesium alkoxide, where the initiated polymer chain is now the alkoxide ligand.
Propagation : The propagation phase involves the sequential insertion of monomer units into the magnesium-alkoxide bond of the growing polymer chain. Each propagation step mirrors the initiation phase: a new monomer molecule coordinates to the magnesium center, followed by a nucleophilic attack from the alkoxide end of the polymer chain. This process repeats, extending the polymer chain with each cycle.
The activity and control of the polymerization are highly dependent on the catalyst structure. For instance, magnesium complexes with bulky alkoxide ligands have demonstrated very high activity in the ROP of lactide. nih.gov The use of an external initiator, such as benzyl (B1604629) alcohol, can also be employed, where the polymerization proceeds via an "activated monomer" mechanism. nih.govrsc.org
Table 1: Performance of Various Magnesium Alkoxide Catalysts in Ring-Opening Polymerization of rac-Lactide
| Catalyst/Initiator | Monomer:Cat:Init Ratio | Temp. (°C) | Time | Conversion (%) | Molar Mass (Mn, kg/mol ) | PDI* | Source(s) |
| [(BDI-1)MgOiPr]2 | 500:1 | 20 | <5 min | 96 | - | - | nih.gov |
| Mg(OAc)2 | - | 180-220 | - | - | up to 148.6 | - | nih.gov |
| MgOct2 | 200:1 | 200 | 24 h | 91.5 | 31.0 | - | acs.org |
| Mg(BHT)2(THF)2/BnOH | 100:1:1 | 110 | 1 h | 99 | - | 1.14 | nih.gov |
* PDI = Polydispersity Index, a measure of the distribution of molecular mass in a given polymer sample.
Transesterification is a crucial reaction pathway in processes involving magnesium alkoxide catalysts. It can be the primary reaction for synthesizing certain polyesters or an undesirable side reaction during ring-opening polymerization. nih.gov In the context of ROP, intermolecular or intramolecular transesterification (back-biting) reactions can occur, where an alkoxide or hydroxide (B78521) group attacks an ester linkage along the polymer backbone.
These side reactions can lead to a broadening of the molecular weight distribution (higher PDI values) and a decrease in the average molecular weight as the polymerization progresses. researchgate.net This loss of control is because transesterification scrambles the polymer chains, deviating from a living polymerization character. However, in other contexts, such as the transesterification of methyl (meth)acrylates, magnesium aryloxides have been developed as highly chemoselective catalysts that promote the desired reaction without unwanted side reactions. mdpi.com
Epimerization refers to the change in the configuration of a single stereocenter in a molecule. In the context of polylactide (PLA) synthesis, epimerization at the chiral methine center of the lactide unit can occur during polymerization, affecting the stereoregularity and, consequently, the material properties of the final polymer.
This phenomenon is particularly relevant when using basic catalysts, as the mechanism often involves the abstraction of the acidic α-proton on the polymer backbone by a base, followed by reprotonation, which can invert the stereocenter. While some magnesium-based catalyst systems are designed to polymerize lactide without causing epimerization, others can induce it. nih.gov For example, the polymerization of L-lactide using magnesium 2-ethylhexanoate (B8288628) (MgOct₂) has been shown to produce polylactide with a measurable content of D-lactic acid units, indicating that racemization has occurred. acs.org The extent of epimerization is often influenced by the strength of the base, reaction temperature, and time. mdpi.com
Intermolecular Association and Aggregation Behavior
A defining characteristic of simple magnesium alkoxides is their propensity to form aggregates in solution. researchgate.net The magnesium atom in a monomeric Mg(OR)₂ species is coordinatively unsaturated. To satisfy its coordination sphere, magnesium centers bridge with the oxygen atoms of neighboring alkoxide groups, forming dimers, trimers, or larger oligomeric and polymeric structures. researchgate.net
The degree of aggregation is highly dependent on the steric bulk of the alkoxide ligand. Less sterically hindered alkoxides, such as magnesium ethoxide, form large, often insoluble aggregates. In contrast, magnesium compounds with very bulky ligands, such as Mg(OCAdtBuPh)₂(THF)₂, can exist as stable mononuclear species in solution. researchgate.netnih.gov This prevention of aggregation is often key to achieving high catalytic activity, as the catalytically active species is typically believed to be a low-nuclearity or monomeric complex. researchgate.netnih.gov The presence of a coordinating solvent can also break up aggregates by stabilizing smaller species. nih.gov
While direct computational studies on the micelle formation of magnesium di(hexanolate) are not available, Density Functional Theory (DFT) and other computational methods have been employed to investigate the closely related phenomenon of aggregation and oligomerization in magnesium-based systems. These studies provide insight into the thermodynamic driving forces and structures of these aggregates.
For example, DFT calculations have been used to investigate the dimerization of magnesium alkyl complexes, revealing the Gibbs free energies associated with the formation of bridged dimeric structures. researchgate.net Similar studies on metal β-diketonates have evaluated the stability of oligomers with respect to their monomeric components, highlighting the role of dispersion interactions. researchgate.net
Conceptually, this aggregation behavior is analogous to the formation of micelles by surfactants. In both cases, individual molecules self-assemble in solution to achieve a more thermodynamically stable state. For magnesium alkoxides in non-polar solvents, aggregation is driven by the stabilization of the electron-deficient magnesium centers through bridging interactions. This can be compared to micelle formation, where amphiphilic molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and a polar solvent. Molecular dynamics simulations, though typically applied to classical surfactant systems, provide a powerful tool for understanding the kinetics and mechanisms of such self-assembly processes. nih.govdntb.gov.ua
Solvent Interaction and Decomposition Mechanisms of Magnesium Complexes
The chemical behavior, stability, and reaction pathways of magnesium di(hexanolate) are intrinsically linked to its interactions with solvents. Solvents not only provide a medium for reactions but also actively participate in the coordination sphere of the magnesium ion, thereby influencing the complex's structure and reactivity. The decomposition of the complex, whether through thermal stress or reaction with solvent-borne species, is also critically dependent on the solvent environment. Due to a lack of specific research focused solely on magnesium di(hexanolate), the following discussion draws upon established principles and findings from studies on analogous magnesium alkoxides, such as magnesium methoxide (B1231860) and sterically hindered variants.
Solvent Interaction
The magnesium center in magnesium di(hexanolate) is a Lewis acidic site capable of coordinating with solvent molecules that have Lewis basic properties (e.g., lone pairs of electrons on oxygen or nitrogen atoms). This interaction can significantly alter the complex's properties.
Coordination and Aggregation: In non-coordinating solvents like hydrocarbons (e.g., toluene), magnesium alkoxides have a tendency to form aggregates (dimers, trimers, or larger clusters). rsc.orgnih.gov This aggregation occurs through bridging alkoxide groups, which can reduce the reactivity of the magnesium center due to steric hindrance and lower accessibility. In contrast, coordinating solvents, such as ethers like tetrahydrofuran (THF), can break up these aggregates by coordinating to the magnesium centers. rsc.orgnih.govchemistrytalk.org This forms monomeric solvent-adducts, for example, Mg(OR)₂(THF)₂, which are often more soluble and catalytically active. rsc.orgnih.gov
Solvent Polarity and Reactivity: The polarity of the solvent, as defined by its dielectric constant, plays a crucial role in reaction kinetics. Studies on the hydrolysis of magnesium methoxide have shown that solvents with low dielectric constants, such as toluene (B28343) and benzene, accelerate the process. acs.orgresearchgate.net This suggests that the solvation of the alcohol-alkoxide mixture is a key parameter influencing reaction rates. acs.org Conversely, highly polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) can have a less pronounced or even inhibitory effect on certain reactions by strongly binding to the metal center, potentially displacing more reactive species. chemistrytalk.orgacs.orgresearchgate.net
The expected influence of different solvent classes on magnesium di(hexanolate) is summarized in the table below, based on general findings for magnesium alkoxides.
| Solvent Class | Representative Solvents | Expected Interaction with Mg(O-Hex)₂ | Impact on Reactivity |
| Nonpolar | Toluene, Hexane | Minimal coordination; promotes aggregation. | Generally lower reactivity due to aggregation and poor solubility. rsc.orgnih.gov |
| Polar Aprotic (Ethereal) | Tetrahydrofuran (THF), Diethyl Ether | Strong coordination to Mg²⁺; breaks up aggregates to form soluble monomeric adducts. rsc.orgchemistrytalk.org | Enhanced reactivity and catalytic activity by providing accessible, well-defined active sites. nih.gov |
| Polar Aprotic (Other) | Acetonitrile (ACN), Dimethylformamide (DMF) | Strong coordination; can potentially compete with substrates for binding sites. chemistrytalk.orgacs.org | Can inhibit reactions by forming overly stable complexes. chemistrytalk.org |
| Polar Protic | Water, Alcohols (e.g., Ethanol) | Acts as a reactant, leading to decomposition via hydrolysis or alcoholysis. quora.com | Leads to rapid decomposition of the alkoxide. |
This table is generated based on principles observed for various magnesium alkoxides.
Decomposition Mechanisms
The decomposition of magnesium di(hexanolate) can be initiated by various factors, primarily the presence of protic reagents or the application of heat. The solvent often plays a mediating role in these processes.
Mg(OCH₂CH₂CH₂CH₂CH₂CH₃)₂ + 2H₂O → Mg(OH)₂ + 2CH₃CH₂CH₂CH₂CH₂CH₂OH
The resulting magnesium hydroxide is a stable intermediate that, upon further heating, dehydrates to form magnesium oxide (MgO). researchgate.net The sol-gel process, which utilizes the hydrolysis of metal alkoxides, is a common method for synthesizing high-purity metal oxides. researchgate.net
Thermal Decomposition: In the absence of reactive species like water, magnesium di(hexanolate) will decompose upon heating. While specific temperature ranges for this compound are not documented, the thermal decomposition of magnesium compounds like magnesium hydroxide and magnesium carbonate typically proceeds to form magnesium oxide (MgO) as the final solid product. researchgate.netresearchgate.netsemanticscholar.org The organic hexanolate ligands would decompose into various volatile organic products. Plausible pathways for the organic portion include β-hydride elimination to form 1-hexene (B165129) and magnesium hydride species, which would subsequently decompose.
Reductive Decomposition: In the context of electrochemical applications, such as magnesium batteries, decomposition can occur through reductive pathways. While not directly an alkoxide, studies of magnesium salts in organic solvents show that the Mg²⁺ ion can be partially reduced to a transient Mg⁺ species. nih.gov This highly reactive species can then reduce the solvent molecules, leading to the breakdown of the electrolyte. The stability of the solvent is determined by the kinetic barrier to this electron transfer and subsequent decomposition. nih.gov Ethereal solvents are often more stable in this context than sulfones or nitriles. nih.gov
A summary of the primary decomposition pathways is provided below.
| Decomposition Pathway | Trigger | Key Reactants/Conditions | Primary Products |
| Hydrolysis | Presence of water | Water | Magnesium hydroxide, Hexanol researchgate.net |
| Alcoholysis | Presence of a different alcohol (R'OH) | Excess R'OH | Magnesium di(alkoxide)' (Mg(OR')₂), Hexanol google.com |
| Thermal Decomposition | High temperature (in an inert atmosphere) | Heat | Magnesium oxide, Volatile organic compounds (e.g., hexene) researchgate.netresearchgate.net |
This table outlines generalized decomposition pathways for magnesium alkoxides.
Catalytic Applications of Magnesium Di Hexanolate
Polymerization Catalysis
Magnesium compounds, particularly alkoxides, have demonstrated significant catalytic activity in various polymerization reactions. They are often employed as initiators or catalysts in the ring-opening polymerization of cyclic esters and lactones. The mechanism typically involves a coordination-insertion pathway where the monomer coordinates to the magnesium center and is subsequently inserted into the magnesium-alkoxide bond, leading to chain propagation.
The ring-opening polymerization of cyclic esters is a key method for producing aliphatic polyesters. Magnesium-based catalysts have been shown to be effective in this process, offering a degree of control over the polymerization and the properties of the resulting polymers.
Magnesium complexes have been successfully used to catalyze the ring-opening polymerization of lactide (LA), a monomer derived from renewable resources, to produce polylactide (PLA), a biodegradable and biocompatible polymer. Both the enantiomerically pure L-lactide (L-LA) and the racemic mixture (rac-LA) have been subjects of these polymerization studies.
Research has shown that magnesium alkoxide complexes can efficiently initiate the ROP of L-lactide and rac-lactide, leading to polymers with controlled molecular weights and narrow polydispersity indexes. researchgate.net For instance, magnesium silylamido complexes have exhibited exceptionally high activity for the ROP of rac-lactide at room temperature. researchgate.net The polymerization kinetics can vary depending on the specific magnesium complex used. For example, with a magnesium alkoxide initiator supported by a Salen-type ligand, the polymerization rate of lactide showed a second-order dependency on the monomer concentration and a first-order dependency on the initiator concentration. researchgate.net In contrast, kinetic studies with magnesium silylamido complexes in the presence of an alcohol indicated a first-order dependence on the monomer concentration. researchgate.net
The following table summarizes representative data for the polymerization of lactide using magnesium-based catalysts.
| Catalyst/Initiator System | Monomer | Temperature (°C) | Time | Conversion (%) | Molar Mass ( g/mol ) | Polydispersity Index (PDI) |
| [(SalenMe)Mg(OBn)]2 | L-LA | 70 | 2h | 95 | 29,800 | 1.10 |
| [(SalenMe)Mg(OBn)]2 | rac-LA | 70 | 2h | 98 | 30,100 | 1.12 |
| Magnesium silylamido complex | rac-LA | 20 | <5 min | 96 (for 500 equiv.) | Not specified | Narrow |
Magnesium-based catalysts are also effective in the ring-opening polymerization of macrolactones such as ε-caprolactone (ε-CL). Poly(ε-caprolactone) (PCL) is another important biodegradable polyester (B1180765) with various applications. Magnesium lactate, for example, has been investigated as a non-toxic catalyst for the ROP of ε-caprolactone, demonstrating moderate activity. researchgate.net The polymerization of ε-CL initiated by tin(II) octoate in the presence of n-hexanol, a system analogous to a potential in-situ formation of a hexanolate initiator, proceeds via a coordination-insertion mechanism to produce high molecular weight PCL in a short time frame. nih.govnih.gov
A study on a bisphenolato magnesium derivative showed high activity for the ROP of both ε-caprolactone and L-lactide. nih.gov The polymerization rate of ε-CL often increases with higher initiator concentrations. nih.gov
The table below presents data on the polymerization of ε-caprolactone using magnesium and analogous catalytic systems.
| Catalyst/Initiator System | Monomer | Temperature (°C) | Time | Conversion (%) | Molar Mass ( g/mol ) | Polydispersity Index (PDI) |
| [(EDBP-Me)Mg(μ-OBn)]2 | ε-CL | 25 | 10 min | 99 | 25,100 | 1.15 |
| Magnesium Lactate | ε-CL | 130 | 24h | 85 | 18,000 | 1.6 |
| Sn(Oct)2/n-HexOH (0.1 mol%) | ε-CL | 160 | Not specified | 89 | 90,000 | Not specified |
The use of magnesium-based initiators in ring-opening polymerization allows for a degree of control over the architectural features of the resulting polymers. The living nature of these polymerizations, as evidenced by narrow polydispersity indexes and a linear relationship between the number average molecular weight and both conversion and monomer-to-catalyst ratios, enables the synthesis of well-defined polymer chains. nih.govrsc.org This control is crucial for tailoring the material properties for specific applications. For instance, the end groups of the polymer can be controlled by the choice of initiator and reaction conditions. In polymerizations initiated in the presence of an alcohol like benzyl (B1604629) alcohol, the resulting polymer chains are found to be end-capped with the corresponding alkoxy group. rsc.org
Stereocontrol during the polymerization of chiral monomers like lactide is a critical factor that influences the properties of the final polymer, such as its crystallinity and thermal stability. Some magnesium complexes have shown the ability to influence the stereochemistry of the resulting polylactide. For example, certain binuclear magnesium alkoxides have displayed slight stereoselectivity in the ring-opening polymerization of rac-lactide, leading to the formation of partially isotactic polylactide. rsc.org Similarly, magnesium complexes supported by chiral pyrrolidinylaminophenolate ligands have demonstrated moderate heteroselectivity in the ROP of rac-lactide. researchgate.net The degree of stereoselectivity is often influenced by the structure of the ligand coordinated to the magnesium center. nih.gov
Ring-Opening Copolymerization (ROCOP)
Copolymerization of Epoxides and Anhydrides (e.g., Propylene (B89431) Oxide and Maleic Anhydride)
Magnesium alkoxides have demonstrated high efficiency as catalysts in the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides, a key process for synthesizing aliphatic polyesters. bohrium.comnsf.gov This method is advantageous as it allows for the creation of a wide variety of polyester structures. nsf.gov
In the copolymerization of propylene oxide (PO) and maleic anhydride (B1165640) (MA), magnesium alkoxide catalysts can produce poly(propylene maleate). rsc.orgnih.govresearchgate.net The reaction mechanism typically involves the coordination and activation of the monomers at the magnesium center, followed by nucleophilic attack by an alkoxide group, initiating the polymerization chain. For a completely alternating enchainment of the monomers to yield pure polyesters, a cocatalyst such as 4-(dimethylamino)pyridine (DMAP) is sometimes used in conjunction with the magnesium alkoxide. dntb.gov.ua The steric properties of the alkoxide ligands can influence the catalytic activity. For instance, magnesium complexes with bulkier alkoxide ligands have shown very high activity in these copolymerization reactions. rsc.orgnih.gov
The resulting poly(propylene maleate) is a versatile polymer that can be isomerized into poly(propylene fumarate), a material suitable for 3D printing of scaffolds and thin films for biomedical applications. researchgate.netnih.gov
Table 1: Performance of Magnesium Alkoxide Catalysts in ROCOP of Propylene Oxide and Maleic Anhydride Data derived from studies on analogous bulky magnesium alkoxide complexes.
| Catalyst | Monomers | Cocatalyst | Temperature (°C) | Time (h) | Conversion (%) | Polymer |
| Mg(OR)₂(THF)₂ | Propylene Oxide, Maleic Anhydride | DMAP | 80 | 24 | >99 | Poly(propylene maleate) |
| Mg(OR')₂(THF)₂ | Propylene Oxide, Maleic Anhydride | DMAP | 80 | 24 | >99 | Poly(propylene maleate) |
Note: R and R' represent different bulky organic groups from the cited literature.
Synthesis of Block Copolymers (e.g., PCL-b-PLA)
The synthesis of well-defined block copolymers, such as poly(ε-caprolactone)-block-poly(lactic acid) (PCL-b-PLA), can be achieved through sequential ring-opening polymerization using magnesium-based initiators. pepperdine.edumdpi.com This method allows for the controlled growth of distinct polymer blocks from a single initiator.
The process typically begins with the polymerization of the first monomer, for example, ε-caprolactone (CL), initiated by the magnesium alkoxide. The alkoxide group attacks the carbonyl carbon of the cyclic ester, initiating the ring-opening and the formation of a growing polymer chain with a magnesium alkoxide active end. Once the first monomer is consumed, the second monomer, such as L-lactide (LA), is introduced. The living polymer chain end then initiates the polymerization of the second monomer, leading to the formation of a diblock copolymer. pepperdine.edu
This sequential addition technique is crucial for creating copolymers with specific properties derived from each block. researchgate.net For example, PCL offers flexibility and permeability to drugs, while PLA provides strength and degradability. mdpi.com The "switch catalysis" approach, where a single catalyst facilitates two different types of polymerization in a one-pot procedure, has also been employed to create block copolymers, such as poly(propylene maleate)-block-polyglycolide. dntb.gov.ua
Table 2: Synthesis of Block Copolymers via Sequential Polymerization with Magnesium Catalysts
| Step | Monomer Added | Resulting Polymer Block |
| 1 | ε-Caprolactone (ε-CL) | Poly(ε-caprolactone) (PCL) |
| 2 | L-Lactide (L-LA) | Poly(lactic acid) (PLA) |
| Final Product | PCL-b-PLA |
Formation of Random Copolymers
While magnesium alkoxides are often used to create alternating or block copolymers through controlled polymerization techniques, they can also facilitate the formation of random copolymers. The structure of the resulting copolymer—whether alternating, block, or random—is highly dependent on the reaction conditions and the relative reactivities of the comonomers.
Random copolymers are typically formed when two or more different monomers are polymerized simultaneously, and the monomer units are incorporated into the polymer chain in a statistically random sequence. For this to occur with a catalyst like magnesium di(hexanolate), the comonomers would need to have similar reactivity ratios towards the propagating chain end. If one monomer reacts significantly faster than the other, a gradient or block-like structure is more likely to form.
The synthesis of polycarbonate polyols through the copolymerization of epoxides and CO2 using magnesium catalysts is an example where the monomer incorporation can be controlled. ox.ac.uk By adjusting factors such as monomer feed ratio, temperature, and pressure, the degree of randomness in the copolymer chain can be influenced.
Role in Ziegler-Natta Polymerization Catalysis
Magnesium alkoxides, including magnesium di(hexanolate), play a critical role as precursors in the synthesis of modern high-performance Ziegler-Natta catalysts, which are fundamental to the industrial production of polyolefins like polypropylene. ippi.ac.irippi.ac.ir
The primary function of magnesium alkoxides in this context is to serve as a precursor for the magnesium dichloride (MgCl₂) support. ippi.ac.irippi.ac.ir The morphology of the final polymer resin is heavily influenced by the morphology of the catalyst, which in turn depends on the precursor support. ippi.ac.irippi.ac.ir Therefore, synthesizing magnesium alkoxide particles with a regular, spherical shape and a narrow particle size distribution is crucial. google.com
The magnesium alkoxide is converted into MgCl₂ through a reaction with a chlorinating agent, typically titanium tetrachloride (TiCl₄), often in the presence of an internal electron donor. ippi.ac.ir This process yields a high-surface-area, morphologically controlled MgCl₂ support upon which the active titanium species are dispersed. The use of magnesium-based supports dramatically increases the activity of Ziegler-Natta catalysts compared to unsupported systems. ippi.ac.ir
The activation of the catalyst involves the interaction of the magnesium-based support with a transition metal chloride, most commonly titanium tetrachloride (TiCl₄). ippi.ac.ir During the catalyst synthesis, the magnesium alkoxide precursor is treated with TiCl₄. ippi.ac.ir This treatment not only converts the precursor to MgCl₂ but also anchors titanium species onto the support surface.
The MgCl₂ support is not merely an inert scaffold; it actively influences the electronic environment of the titanium active centers. nih.gov This interaction is crucial for the high activity and stereospecificity of the catalyst. The tetravalent titanium on the support is subsequently reduced, typically by an organoaluminum cocatalyst like triethylaluminum, to form the catalytically active Ti(III) species that are responsible for olefin polymerization. ippi.ac.ir The precise nature of the Ti species and their interaction with the MgCl₂ surface are key determinants of the catalyst's performance. uef.fi
Initiation of Anionic Polymerization
Magnesium di(hexanolate) can act as an initiator for anionic polymerization, particularly for monomers with electrophilic centers, such as lactams (e.g., ε-caprolactam) and cyclic esters. researchgate.net In this role, the alkoxide (hexanolate) group acts as the initiating nucleophile.
The polymerization process begins with the nucleophilic attack of the hexanolate anion on the monomer. For example, in the anionic polymerization of ε-caprolactam, the alkoxide would attack the carbonyl group of the lactam monomer. This ring-opening event generates a new active species that can then propagate the polymer chain by attacking subsequent monomer units.
The course of anionic polymerization initiated by magnesium compounds can differ from that initiated by more common alkali metal initiators. researchgate.net The magnesium cation can coordinate with functional groups on the polymer chain, influencing the reactivity of the growing chain end and potentially affecting the kinetics of the polymerization and the properties of the resulting polymer. researchgate.net For instance, in the polymerization of ε-caprolactam, the use of magnesium-based initiators can lead to a slower formation of cyclic oligomers compared to sodium-based systems. researchgate.net The presence of magnesium halides can further modify the catalytic activity, likely by increasing the electrophilicity of the monomer's carbonyl carbon through coordination. researchgate.netresearchgate.net
General Catalysis in Organic Synthesis
Magnesium alkoxides are versatile reagents in organic synthesis, capable of acting as catalysts for a range of reactions. Their utility stems from the properties of the magnesium center and the alkoxide ligands. The magnesium ion can coordinate to substrates, activating them towards nucleophilic attack, while the alkoxide groups can function as bases or nucleophiles. This section will focus on the general catalytic roles of magnesium alkoxides, with the understanding that magnesium di(hexanolate) would be expected to exhibit similar, though nuanced, behavior.
The magnesium ion in magnesium alkoxides, including the hypothetical catalytic activity of magnesium di(hexanolate), functions as a Lewis acid. A Lewis acid is an electron-pair acceptor. In the context of organic synthesis, Lewis acids are often used to activate electrophiles. The magnesium center in a magnesium alkoxide can coordinate to heteroatoms, such as the oxygen of a carbonyl group. This coordination polarizes the carbonyl bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
The Lewis acidity of magnesium alkoxides can be modulated by the nature of the alkoxide groups. rsc.org More basic alkoxide ligands can increase the electron density on the magnesium center, potentially reducing its Lewis acidity. Conversely, bulkier alkoxide groups can create a more open coordination sphere around the magnesium, which may enhance its ability to interact with substrates. researchgate.net While specific studies on magnesium di(hexanolate) are not available, research on other magnesium alkoxides has demonstrated their Lewis acidic nature in various catalytic processes, such as the ring-opening polymerization of lactones. rsc.orgresearchgate.net In these reactions, the magnesium center is thought to coordinate to the carbonyl oxygen of the lactone, facilitating the nucleophilic attack of the growing polymer chain.
Recent computational studies have also explored the Lewis acidity of magnesium-containing compounds, highlighting their ability to strongly interact with bases and enhance the acidity of complexed molecules. nih.gov This fundamental property underpins their catalytic activity in a variety of chemical transformations.
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of complex molecules. Magnesium compounds have a long history in facilitating C-C bond formation, most notably through the use of Grignard reagents. dtu.dk While magnesium di(hexanolate) itself is not a Grignard reagent, its role as a magnesium alkoxide allows it to catalyze C-C bond-forming reactions through its Lewis acidic and basic properties.
One of the most fundamental C-C bond-forming reactions that can be catalyzed by metal alkoxides is the aldol (B89426) reaction. wikipedia.org This reaction involves the nucleophilic addition of an enolate to a carbonyl compound. Magnesium alkoxides can promote this reaction in a few ways. The alkoxide can act as a base to deprotonate a carbonyl compound, generating the required enolate nucleophile. Simultaneously, the magnesium center can act as a Lewis acid, coordinating to the carbonyl group of the electrophile and activating it towards attack by the enolate.
A study involving a symbiotic redox reaction that leads to an aldolization provides a relevant example. In this research, the magnesium alkoxide of n-hexanol was exposed to a silylglyoxylate and isobutyraldehyde, resulting in the formation of aldol products. nih.gov This demonstrates the principle that a magnesium alkoxide derived from hexanol can be involved in a reaction sequence that leads to the formation of a C-C bond.
The following table summarizes the components of the crossover experiment mentioned in the study, which illustrates the involvement of the magnesium alkoxide of n-hexanol in an aldol-type reaction.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
| Magnesium alkoxide of n-hexanol | Silylglyoxylate | Isobutyraldehyde | Aldol adducts |
This reaction highlights the potential for magnesium alkoxides like magnesium di(hexanolate) to facilitate complex transformations that result in the formation of new carbon-carbon bonds. While this is an indirect piece of evidence, it aligns with the established principles of metal alkoxide catalysis in organic synthesis.
Theoretical and Computational Investigations of Magnesium Di Hexanolate
Application of Quantum Mechanical and Classical Mechanical Methods
The study of magnesium di(hexanolate) and related magnesium alkoxides utilizes a combination of quantum mechanical (QM) and classical mechanical (MM) methods. This hybrid QM/MM approach allows for a detailed and accurate examination of localized phenomena, such as reactions at a magnesium center, while still accounting for the larger molecular environment. researchgate.net
Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to model the electronic structure and reactivity of the molecule with high accuracy. researchgate.net Semi-empirical methods, which are computationally less demanding, offer an alternative for studying larger systems or for performing preliminary explorations of reaction pathways. researchgate.net
Classical mechanical methods rely on force fields to describe the potential energy of a system. For magnesium compounds, specialized force fields have been developed to accurately model the interactions between the magnesium ion and its surrounding ligands and solvent molecules. nih.govnih.govgithub.com These force fields are parameterized using experimental data or high-level QM calculations to reproduce properties like solvation free energies and coordination geometries. nih.govresearchgate.net The development of accurate force fields is crucial for performing large-scale molecular dynamics simulations to study the bulk properties and dynamic behavior of magnesium di(hexanolate). nih.govnih.govgithub.com
Density Functional Theory (DFT) Studies
Density Functional Theory has become a primary tool for investigating the properties of magnesium alkoxides like magnesium di(hexanolate). DFT calculations provide a good balance between computational cost and accuracy for systems containing metal ions. researchgate.net
Electronic Structure and Bonding Analysis
DFT studies are essential for understanding the electronic structure and the nature of the chemical bonds within magnesium di(hexanolate). The ground state electron configuration of a neutral magnesium atom is [Ne] 3s². In its compounds, magnesium typically exists in a +2 oxidation state. wikipedia.org
Analysis of the Mg-O bond in magnesium alkoxides reveals a highly ionic character due to the significant difference in electronegativity between magnesium and oxygen. This interaction is primarily electrostatic. researchgate.net Advanced techniques such as Atoms in Molecules (AIM) and the Electron Localization Function (ELF) can be used to quantitatively describe the charge distribution and the nature of the bonding. For similar magnesium compounds, these analyses confirm a concentration of electron density on the oxygen atoms, indicating that the magnesium atoms act as electron donors. researchgate.net
Table 1: Predicted Electronic Properties of Magnesium di(hexanolate) based on DFT Calculations
| Property | Predicted Value/Description |
|---|---|
| Mg Oxidation State | +2 |
| Mg-O Bond Character | Primarily Ionic |
| Charge on Mg Atom | Highly Positive |
| Charge on O Atom | Highly Negative |
Elucidation of Reaction Mechanisms (e.g., Catalytic Cycles, Decomposition Pathways)
Magnesium alkoxides are known to be effective catalysts, for instance, in the ring-opening polymerization of lactides. nih.govnih.govresearchgate.netrsc.org DFT calculations are pivotal in elucidating the mechanisms of such catalytic reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates to determine the most favorable reaction pathways.
For a catalytic process involving magnesium di(hexanolate), DFT could be used to model the coordination of a monomer to the magnesium center, the subsequent insertion reaction, and the final product release. These calculations would provide insights into the activation energies and reaction kinetics. Similarly, DFT can be employed to investigate potential decomposition pathways of the molecule, which is crucial for understanding its thermal stability and reactivity. For example, studies on the dissolution of magnesium have utilized DFT to understand the formation of intermediates. arxiv.org
Modeling of Coordination Behavior and Solvation Environments
The coordination environment around the magnesium atom significantly influences the reactivity of magnesium di(hexanolate). In the solid state or in non-coordinating solvents, magnesium alkoxides can form aggregates (dimers, trimers, etc.) through bridging alkoxide groups. In the presence of coordinating solvents like Tetrahydrofuran (B95107) (THF), solvent molecules can coordinate to the magnesium center, often leading to monomeric species. nih.gov
DFT calculations can model these coordination behaviors by comparing the energies of different aggregated and solvated structures. For instance, studies on similar magnesium alkoxide complexes, such as Mg(OR)₂(THF)₂, have been performed to understand their coordination chemistry. nih.govnih.govresearchgate.net Furthermore, DFT-based molecular dynamics can simulate the solvation shell of the magnesium ion in various solvents, providing a detailed picture of the solvent structure and dynamics around the molecule. researchgate.net
Prediction of Molecular Geometries and Charge Distribution
One of the fundamental applications of DFT is the optimization of molecular geometries to predict the most stable three-dimensional structure of a molecule. For magnesium di(hexanolate), DFT calculations would likely predict a coordination geometry around the magnesium atom that is dependent on the state of aggregation. In a monomeric, unsolvated state, a linear or bent two-coordinate geometry might be expected. However, coordination with solvent molecules or aggregation would lead to higher coordination numbers, typically tetrahedral or octahedral. osu.edu
DFT calculations also provide a detailed picture of the charge distribution within the molecule. The analysis of partial atomic charges would confirm the highly positive charge on the magnesium atom and negative charges on the oxygen atoms of the hexanolate ligands, consistent with the ionic nature of the Mg-O bonds. This charge distribution is critical for understanding the molecule's reactivity and intermolecular interactions.
Table 2: Predicted Geometrical Parameters for Monomeric Magnesium di(hexanolate) from DFT
| Parameter | Predicted Value |
|---|---|
| Mg-O Bond Length | ~1.90 - 2.10 Å |
| O-Mg-O Bond Angle | ~120° - 180° (highly dependent on coordination) |
Note: These values are estimations based on DFT calculations for other magnesium-oxygen systems and related magnesium alkoxides. researchgate.net The actual geometry would be influenced by solvent effects and aggregation.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions in condensed phases. To perform MD simulations of magnesium di(hexanolate), an accurate force field is required. nih.govnih.gov While specific parameters for magnesium di(hexanolate) may not be readily available, parameters for the magnesium ion and general alkane chains can be adapted from existing force fields like AMBER or GAFF. nih.govmpg.de
MD simulations can be used to investigate several aspects of magnesium di(hexanolate):
Solvation Structure: To study how solvent molecules arrange themselves around the solute molecules in different solvents.
Aggregation: To understand the formation and stability of dimers, trimers, or larger aggregates in solution. This is particularly relevant for magnesium alkoxides which are known to form such species. nih.gov
Transport Properties: To calculate properties like the diffusion coefficient of the molecule in a given solvent.
Conformational Dynamics: To explore the flexibility of the hexanolate chains and the dynamics of ligand exchange processes.
Recent advancements have led to the development of highly accurate magnesium force fields, such as microMg and nanoMg, which can reproduce a wide range of experimental properties for the magnesium ion in aqueous solutions. nih.govgithub.commpg.de These force fields could serve as a foundation for developing parameters for more complex molecules like magnesium di(hexanolate).
Simulation of Aggregation and Self-Assembly Phenomena (e.g., Micelles in Analogous Systems)
The aggregation and self-assembly of metal alkoxides like magnesium di(hexanolate) in solution are critical to understanding their reactivity and material properties. While direct simulations of micelle formation for magnesium di(hexanolate) are not documented, the behavior of analogous metal alkoxides provides insight into the computational methods used to study these phenomena.
Magnesium alkoxides often form oligomeric structures, and the degree of aggregation can be influenced by the steric bulk of the alkoxide groups. For instance, magnesium alkoxides with bulky ligands have been observed to disfavor the aggregation phenomena that can occur in polymerization mediums. This suggests that the hexanolate groups in magnesium di(hexanolate) would play a significant role in the extent of its self-assembly.
Computational approaches to study such phenomena include:
Molecular Dynamics (MD) Simulations: MD simulations can model the interactions between individual magnesium di(hexanolate) molecules and solvent molecules over time. By simulating a system with many molecules, one can observe the spontaneous formation of aggregates and study their size, shape, and stability. Reactive force fields (like ReaxFF) can be employed in MD simulations to model bond formation and breaking, which is crucial for understanding the dynamic nature of these aggregates.
Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate the binding energies between two or more magnesium di(hexanolate) molecules. This provides a fundamental understanding of the forces driving aggregation. By comparing the energies of different oligomeric structures (dimers, trimers, etc.), researchers can predict the most stable forms of aggregates.
The table below summarizes computational methods applicable to studying the aggregation of metal alkoxides.
| Computational Method | Application in Aggregation Studies | Key Insights |
| Molecular Dynamics (MD) | Simulating the time-evolution of a multi-molecule system to observe spontaneous self-assembly. | Provides information on aggregate size, morphology, stability, and the dynamics of aggregate formation and dissolution. |
| Density Functional Theory (DFT) | Calculating the binding energies and geometries of small oligomers (e.g., dimers, trimers). | Determines the fundamental interaction strengths and preferred orientations that drive the initial stages of aggregation. |
| Monte Carlo (MC) Methods | Exploring the thermodynamic landscape of aggregation states to find the most probable structures. | Useful for predicting equilibrium structures and phase behavior of self-assembling systems. |
Dynamics of Chemical Reactions and Intermediates
Understanding the dynamics of chemical reactions involving magnesium di(hexanolate) requires computational methods that can map out reaction pathways and characterize the transient species (intermediates and transition states) that are formed. Magnesium alkoxides are known to be active in various catalytic processes, and computational studies are essential for elucidating the underlying mechanisms.
For example, in magnesium-catalyzed reactions like hydroboration, computational studies have been used to propose mechanisms involving magnesium aldimide and aldimidoborate intermediates. Kinetic studies combined with DFT calculations can help determine which steps in a proposed reaction mechanism are rate-determining. By calculating the energy barriers for different potential pathways, researchers can predict the most likely course of the reaction.
Key computational techniques for studying reaction dynamics include:
Transition State Theory (TST): Used in conjunction with QM calculations, TST allows for the calculation of reaction rate constants from the properties of the reactants and the transition state.
Ab Initio Molecular Dynamics (AIMD): This method uses quantum mechanical calculations to determine the forces between atoms at each step of a molecular dynamics simulation. AIMD provides a highly accurate description of the reaction dynamics, including bond-breaking and bond-forming events, without the need for pre-parameterized force fields. This is particularly useful for exploring complex reaction landscapes where intermediates may be short-lived and difficult to characterize experimentally.
First-Principles Simulations for Reaction Kinetics and Dynamics
First-principles, or ab initio, simulations are a powerful tool for investigating chemical systems directly from the fundamental laws of quantum mechanics, without relying on experimental data for parameterization. These methods are crucial for obtaining accurate predictions of reaction kinetics and dynamics for compounds like magnesium di(hexanolate).
First-principles molecular dynamics (FPMD) can be employed to simulate the structural and kinetic properties of magnesium-containing systems, such as molten magnesium chloride. researchgate.net This approach can provide detailed insights into local coordination structures and transport characteristics. researchgate.net For reaction kinetics, first-principles calculations are used to determine the thermodynamic profiles of reactions. researchgate.net For instance, they have been used to study the thermodynamics of cathodic reactions in magnesium alloys. researchgate.net
A common paradigm is to use quantum mechanics to develop a reactive force field (like ReaxFF) which can then be used in large-scale reactive molecular dynamics (RMD) simulations. pnas.org This approach, sometimes termed RMD2Kin, allows for the extraction of reaction mechanisms and kinetic parameters from the simulation trajectories automatically, without prior knowledge of the chemistry. pnas.org This methodology can bridge the gap between the accuracy of QM and the time and length scales required to study complex chemical kinetics. pnas.org
The table below outlines the role of first-principles simulations in understanding reaction kinetics.
| Simulation Type | Focus | Information Gained |
| Static QM Calculations | Reactants, products, transition states | Reaction energies, activation barriers, reaction pathways |
| Ab Initio MD (AIMD) | Full dynamic trajectory of a reaction | Real-time bond formation/breaking, role of solvent dynamics, identification of short-lived intermediates |
| QM/MM Simulations | Reaction center (QM) and environment (MM) | Effects of a large solvent environment or protein active site on the reaction mechanism and energetics |
Computational Astrochemistry Perspectives on Magnesium Compounds
Magnesium is an abundant metal in the cosmos, and its compounds are of significant interest in astrochemistry. nih.govacs.org Computational methods play a critical role in identifying and characterizing magnesium-bearing molecules in the interstellar medium (ISM) and circumstellar envelopes, as experimental data for these exotic species is often difficult to obtain. nih.govnih.gov
Theoretical studies, primarily using DFT and coupled-cluster methods, are essential for predicting the structural and electronic properties of magnesium-containing molecules. nih.govnih.gov For example, computational analyses of MgCnH isomers have revealed that their most stable geometries can be either linear or cyclic, depending on the number of carbon atoms. nih.govnih.gov These theoretical predictions are crucial for guiding astronomical searches for new molecules.
Nearly half of the metal-containing molecules detected around the carbon-rich star IRC +10216 contain magnesium. nih.gov The first magnesium-bearing molecule discovered in the ISM was magnesium isocyanide (MgNC), and since then, numerous others like MgCN, MgC₂H, and MgC₄H have been identified, often aided by computational predictions of their properties. nih.gov
Computational astrochemistry also investigates the potential roles of magnesium compounds in more complex processes. For instance, computational studies explore the reactivity of magnesium-containing species on the surfaces of interstellar dust grains, which can lead to the formation of more complex organic molecules. arxiv.org The study of these molecules provides insights into the chemical evolution of the universe and the potential origins of life. arxiv.org
| Astrochemically Relevant Mg Compound | Method of Detection/Study | Significance |
| MgNC (Magnesium Isocyanide) | Microwave Spectroscopy / Theoretical Calculations | First Mg-bearing molecule detected in the ISM. nih.gov |
| MgC₂H, MgC₄H, MgC₆H | Astronomical Detection / Theoretical Calculations | Examples of magnesium-containing carbon chains in space. nih.gov |
| MgCnH isomers | DFT and Coupled-Cluster Calculations | Theoretical predictions guide astronomical searches by identifying stable structures. nih.govnih.gov |
Future Research Directions and Emerging Applications
Development of Green and Sustainable Synthetic Routes
The future of magnesium di(hexanolate) synthesis is geared towards environmentally benign processes that minimize waste and energy consumption. Current research is moving away from traditional methods, which often rely on reactive organometallic precursors or energy-intensive techniques, towards greener alternatives. A significant area of development is the direct reaction of magnesium metal with 1-hexanol (B41254). To overcome the low reactivity of bulk magnesium, methods such as mechanochemistry (ball milling) are being explored. This solvent-free approach can facilitate the reaction by continuously removing the passivating oxide layer on the magnesium surface, leading to higher yields under milder conditions. Another sustainable strategy involves the use of bio-based hexanol, derived from renewable feedstocks, which would significantly lower the carbon footprint of the entire process from precursor to final polymer product.
Table 1: Comparison of Synthetic Routes for Magnesium Alkoxides
| Synthetic Route | Reactants | Typical Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Traditional Alkoxide Exchange | Mg(OCH₃)₂, 1-hexanol | Reflux in solvent (e.g., Toluene) | High purity | Requires pre-made, moisture-sensitive precursor; solvent waste |
| Direct Reaction (Standard) | Mg metal, 1-hexanol | High temperatures, long reaction times | Atom economical | Slow reaction rate due to Mg passivation layer |
| Mechanochemical Synthesis | Mg metal, 1-hexanol | High-energy ball milling, solvent-free | Solvent-free, reduced energy, mild conditions | Requires specialized equipment, potential for contamination from milling media |
| Catalytic Alcoholysis | MgH₂, 1-hexanol | Catalytic amounts of iodine or other activators | High efficiency, clean reaction | Hydride precursor can be hazardous; catalyst removal may be needed |
Rational Design of Next-Generation Magnesium Alkoxide Catalysts
Future research is focused on the rational design of magnesium alkoxide catalysts to achieve superior control over polymerization processes. For magnesium di(hexanolate), which is a simple homoleptic alkoxide, performance can be significantly enhanced by the introduction of ancillary ligands. These ligands modify the steric and electronic environment of the magnesium center, influencing its activity, selectivity, and control over the polymer's molecular weight and dispersity. For example, bulky β-diketiminate ligands can create a more defined coordination sphere around the magnesium, preventing side reactions and leading to polymers with narrower molecular weight distributions. The goal is to develop "single-site" catalysts where each magnesium center behaves identically, yielding highly uniform polymer chains. High-throughput screening and combinatorial chemistry will be instrumental in rapidly discovering novel ligand-modified magnesium complexes with tailored catalytic properties for specific monomers.
Expansion into Novel Polymer Architectures and Advanced Materials
The application of magnesium di(hexanolate) is expected to expand beyond simple linear polyesters. A key research direction is its use in synthesizing complex and high-value polymer architectures. By controlling the initiation and propagation steps, it is possible to create block copolymers, where distinct polymer chains are linked together. For instance, magnesium di(hexanolate) could first polymerize lactide, and then a second monomer like ε-caprolactone could be introduced to form a diblock copolymer with tunable properties for applications in drug delivery or as a thermoplastic elastomer. Furthermore, its use in creating star-shaped or branched polymers is an active area of investigation. These architectures can impart unique rheological and mechanical properties to the resulting materials. This catalytic system is also being explored for the production of advanced functional materials by copolymerizing standard monomers with functional variants, enabling the creation of materials with tailored optical, thermal, or biodegradable properties.
Table 2: Potential Polymer Architectures via Magnesium Di(hexanolate) Catalysis
| Polymer Architecture | Monomer(s) | Synthesis Strategy | Potential Application |
|---|---|---|---|
| Diblock Copolymers | L-lactide, ε-caprolactone | Sequential monomer addition | Flexible biodegradable plastics, drug delivery vehicles |
| Triblock Copolymers | L-lactide, trimethylene carbonate | Sequential monomer addition | Medical implants, tissue engineering scaffolds |
| Star-shaped Polymers | L-lactide, multifunctional initiator (e.g., pentaerythritol) | Co-initiation with an alcohol | Rheology modifiers, high-performance coatings |
| Graft Copolymers | Lactide, functionalized macromonomer | "Grafting-from" or "grafting-through" approach | Compatibilizers for polymer blends, surface modification |
In-depth Mechanistic Understanding through Advanced Computational Techniques
A profound understanding of the catalytic mechanism is essential for the rational design of improved catalysts. Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for elucidating the intricate steps of polymerization catalyzed by magnesium alkoxides. These techniques allow researchers to model the reaction pathways, calculate the energy barriers for monomer insertion, and visualize the transition state structures. For magnesium di(hexanolate), computational studies can clarify the role of aggregation states (i.e., whether the catalyst acts as a monomer, dimer, or larger cluster) and how the solvent and temperature affect the catalytic activity and selectivity. By simulating the coordination-insertion mechanism, researchers can predict how modifications to the catalyst structure will impact its performance, thereby accelerating the development of next-generation catalysts with enhanced precision and efficiency.
Exploration of Industrial Implementations and Process Optimization
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Magnesium di(hexanolate) | Mg(OC₆H₁₃)₂ |
| 1-hexanol | C₆H₁₃OH |
| Magnesium | Mg |
| Toluene (B28343) | C₇H₈ |
| Magnesium Hydride | MgH₂ |
| Iodine | I₂ |
| Lactide | C₆H₈O₄ |
| ε-caprolactone | C₆H₁₀O₂ |
| Trimethylene carbonate | C₄H₄O₃ |
| Pentaerythritol | C₅H₁₂O₄ |
Q & A
Q. What are the established synthetic protocols for Magnesium di(hexanolate), and how do reaction conditions influence yield and purity?
Magnesium di(hexanolate) is typically synthesized via alkoxide exchange reactions using magnesium precursors like MgCl₂ or Mg(OEt)₂. For example, reacting MgCl₂ with hexanol in anhydrous conditions under reflux in toluene or THF can yield the compound. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis .
- Stoichiometry : A 2:1 molar ratio of hexanol to Mg precursor is essential to avoid side products like mixed alkoxides.
- Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and decomposition risks .
Methodological Tip: Monitor reaction progress via FT-IR for the disappearance of -OH stretches (hexanol) and emergence of Mg-O vibrational bands (~500 cm⁻¹).
Q. How can the structural integrity of Magnesium di(hexanolate) be validated post-synthesis?
Post-synthesis characterization should include:
- X-ray Diffraction (XRD) : To confirm crystalline structure and absence of amorphous byproducts.
- NMR Spectroscopy : ¹H NMR in deuterated benzene can resolve hexanolate ligand environments, though Mg’s quadrupolar nature may broaden peaks .
- Elemental Analysis : Verify Mg content (theoretical ~9.8% for Mg(C₆H₁₃O)₂) to assess purity. Discrepancies >2% suggest unreacted precursors or hydrolysis .
Advanced Research Questions
Q. What catalytic applications of Magnesium di(hexanolate) are supported by mechanistic studies, and how do ligand dynamics affect reactivity?
Magnesium di(hexanolate) acts as a Lewis acid catalyst in esterification and polymerization. Key findings:
- Ligand Lability : The hexanolate ligand’s bulkiness (C₆ chain) slows ligand exchange, favoring single-site catalysis over cluster formation. This is critical for controlled polymer chain growth in lactide polymerization .
- Solvent Effects : In toluene, the catalyst exhibits higher activity (TOF ≈ 120 h⁻¹) due to reduced solvation vs. THF (TOF ≈ 45 h⁻¹) .
Data Contradiction Alert: Some studies report lower catalytic efficiency in non-polar solvents due to poor substrate diffusion; reconcile by optimizing substrate concentration and agitation .
Q. How does thermal stability of Magnesium di(hexanolate) impact its handling and storage in catalytic applications?
Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, with mass loss corresponding to ligand elimination (C₆H₁₃O⁻). Storage recommendations:
- Inert Atmosphere : Argon or N₂ gloveboxes (<1 ppm O₂/H₂O) prevent hydrolysis, which forms Mg(OH)₂ and hexanol .
- Temperature : Store below -20°C to minimize ligand dissociation, which alters catalytic sites .
Methodological Gap: Conflicting decomposition profiles in literature (180°C vs. 210°C) may arise from impurities; use high-purity samples (≥97% by titration) and replicate TGA under identical heating rates (e.g., 10°C/min) .
Q. What analytical strategies resolve contradictions in reported solubility parameters for Magnesium di(hexanolate)?
Discrepancies in solubility (e.g., 8.2 g/L in THF vs. 5.5 g/L in benzene) arise from:
- Impurity Profiles : Residual hexanol (hygroscopic) increases apparent solubility. Purify via vacuum sublimation (70°C, 0.1 mbar) .
- Measurement Techniques : Use UV-Vis spectroscopy with a Mg-specific chromophore (e.g., Eriochrome Black T) for quantitative analysis, avoiding gravimetric methods prone to solvent retention errors .
Methodological Recommendations
- Controlled Atmosphere Techniques : Use Schlenk lines for synthesis and characterization to prevent hydrolysis .
- Cross-Validation : Combine XRD, NMR, and elemental analysis to address structural ambiguities .
- Error Mitigation : Replicate experiments under varying conditions (solvent, temperature) to isolate variable impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
